4-羟基丁腈

描述

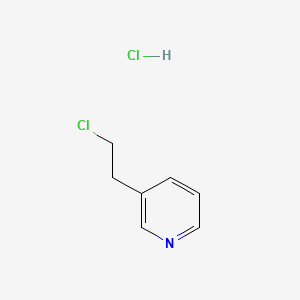

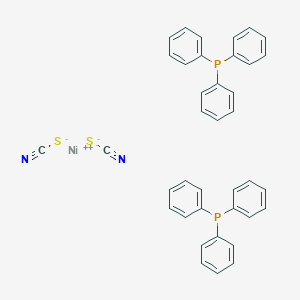

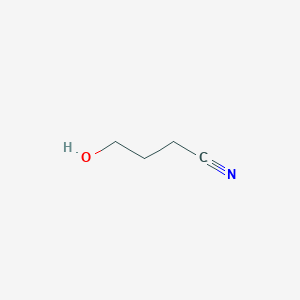

4-Hydroxybutanenitrile is a hydroxynitrile that is butanenitrile substituted by a hydroxy group at position 4 . It can be used in the synthesis of polycyclic pyrazolines .

Synthesis Analysis

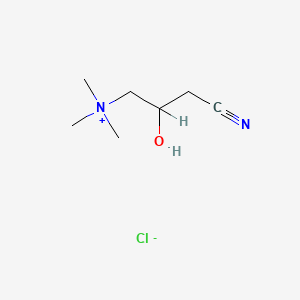

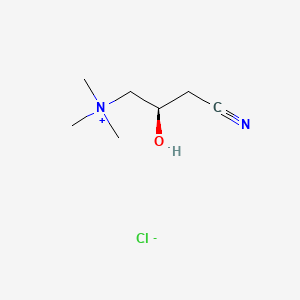

An efficient biocatalyst of OxdA-L318I has been developed for enantioselective N−O bond cleavage of (±)-5- (chloromethyl)-4, 5-dihydroisoxazole to synthesize ®-4-chloro-3-hydroxybutanenitrile . The remaining chiral (S)-5- (chloromethyl)-4, 5-dihydroisoxazole can be transformed into corresponding (S)-4-chloro-3-hydroxybutanenitrile in alkali condition or under the catalysis of OxdA-wild type enzyme .Molecular Structure Analysis

The molecular formula of 4-Hydroxybutanenitrile is C4H7NO . The InChI code is 1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 .Physical And Chemical Properties Analysis

4-Hydroxybutanenitrile has a molecular weight of 85.11 . It has a density of 1.0±0.1 g/cm3, a boiling point of 245.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学研究应用

酶催化分辨和合成

4-羟基丁腈在酶催化过程中被使用,特别是在脂肪酶催化的酯交换中。这种应用在对映异构体纯化合物的合成中具有重要意义。例如,通过高对映选择性实现了对4-芳基甲氧基-3-羟基丁腈的动力学分辨,从而高效合成了他汀类药物中间体,这对于降低胆固醇的药物是至关重要的(Sun et al., 2006)。同样,对4-芳氧基-3-羟基丁腈的制备和对映分离展示了该化合物在生产对映纯物质中的实用性(Kamal & Khanna, 2001)。

神经系统疾病治疗合成

4-羟基丁腈作为合成神经系统疾病治疗化合物的中间体,包括帕金森病和阿尔茨海默病的治疗。其合成和稳定性对于生产这些重要治疗剂是至关重要的(Capon et al., 2020)。

生物催化应用

该化合物还用于生物催化应用,如不对称水解。利用罗多科克菌属对3-羟基-4-芳氧基丁腈的水解说明了4-羟基丁腈在生产具有各种工业应用的光学纯酰胺和酸中的作用(Wu & Li, 2003)。

代谢研究

在代谢研究中,4-羟基丁腈衍生物,如4-羟基酸,被用作理解复杂代谢途径的工具。这包括解剖分解代谢过程和代谢通量的定量,有助于更深入地了解人体生理(Sadhukhan et al., 2010)。

组织工程材料

类似聚4-羟基丁酸酯(P4HB)的4-羟基丁腈衍生物在组织工程领域具有重要意义。由于其可生物降解和热加工性质,P4HB被用于开发医疗器械和组织工程应用。它已被用于各种器械,如缝合线、心血管贴片和骨髓支架,展示了其在医疗应用中的多功能性和重要性(Chen & Wu, 2005)。

生物催化不对称水解

该化合物的用途延伸到生物催化不对称水解β-羟基腈,使用整细胞生物催化剂如红色球菌。这个过程对于生产对映纯羧酰胺和羧酸是重要的,展示了该化合物在为各种应用创造精确化学实体中的相关性(Kinfe et al., 2009)。

生物材料应用

类似聚-4-羟基丁酸酯(P4HB)的4-羟基丁腈衍生聚合物具有医疗应用,作为强韧、可吸收的生物材料。P4HB已被开发用于可植入医疗产品,提供高强度和柔韧性等独特性能。其应用涵盖心血管、伤口愈合、骨科、药物递送和组织工程领域,展示了其在医疗领域的广泛实用性(Martin & Williams, 2003)。

安全和危害

作用机制

Mode of Action

It’s known that nitriles and hydroxynitriles, which 4-hydroxybutanenitrile is a type of, can undergo nucleophilic addition and substitution reactions . In these reactions, the cyanide ion (CN-) can attack a carbonyl carbon, forming a negatively charged intermediate. This intermediate can then react with a proton (H+) to form a 2-hydroxynitrile .

Biochemical Pathways

Nitriles can be hydrolyzed to form carboxylic acids, a process that could potentially affect various metabolic pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

生化分析

Biochemical Properties

4-Hydroxybutanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with hydroxynitrile lyase, an enzyme that catalyzes the cleavage of hydroxynitriles to produce cyanide and aldehydes or ketones. This interaction is crucial for understanding the detoxification processes in plants and the potential therapeutic applications in humans .

Cellular Effects

The effects of 4-Hydroxybutanenitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Hydroxybutanenitrile can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Hydroxybutanenitrile exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics and drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxybutanenitrile can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 4-Hydroxybutanenitrile can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Hydroxybutanenitrile vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing detoxification pathways. At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

4-Hydroxybutanenitrile is involved in several metabolic pathways. It can be metabolized by hydroxynitrile lyase to produce cyanide and butanal. Additionally, it can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, 4-Hydroxybutanenitrile is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The transport and distribution of 4-Hydroxybutanenitrile are critical for understanding its pharmacodynamics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4-Hydroxybutanenitrile can influence its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can affect various metabolic processes. The targeting signals and post-translational modifications that direct 4-Hydroxybutanenitrile to specific compartments are essential for understanding its mechanism of action .

属性

IUPAC Name |

4-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQQRABCRRQRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277743 | |

| Record name | 4-hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-22-8 | |

| Record name | 628-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-1-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)